

Application Notes and Protocols: HMPL-453 in Combination with PD-1 Inhibitors

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Compound of Interest

Compound Name: FK-453

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Introduction

HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway is a known driver of tumor proliferation, angiogenesis, and resistance to anti-tumor therapies in various solid tumors.[2] Programmed cell death protein-1 (PD-1) is an immune checkpoint receptor that, upon interaction with its ligands (PD-L1 and PD-L2), suppresses T-cell activity and allows cancer cells to evade immune surveillance.[3]

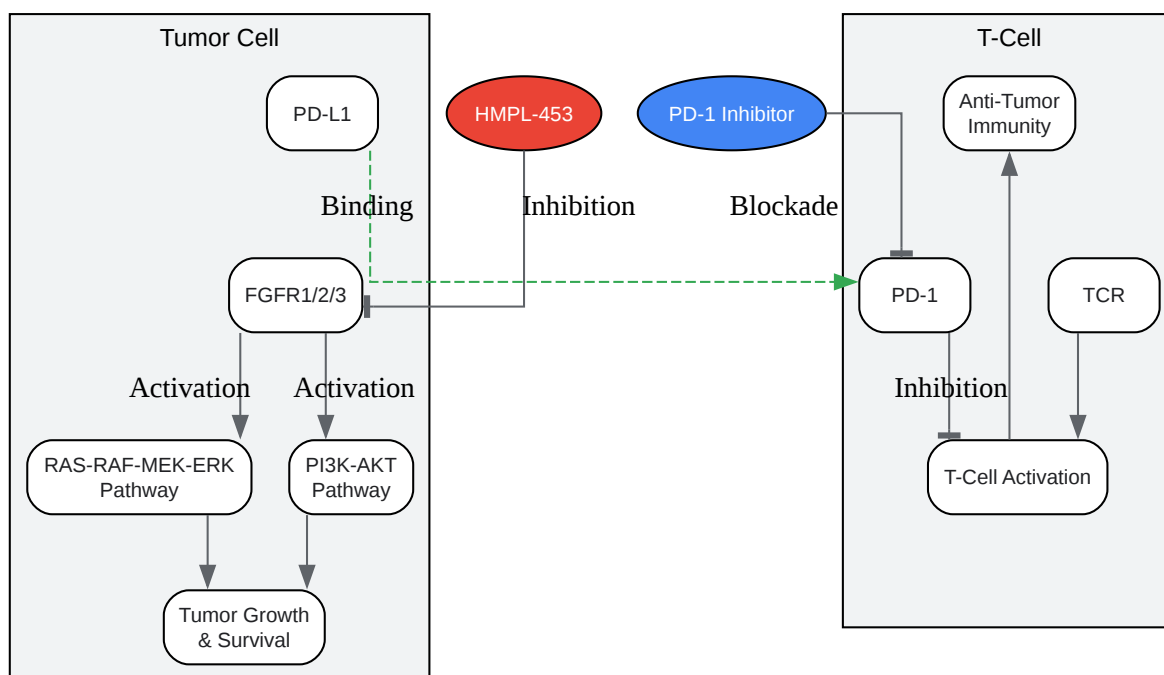
The combination of HMPL-453 with PD-1 inhibitors represents a promising therapeutic strategy. Preclinical evidence suggests that HMPL-453 can enhance the anti-tumor activity of PD-1 blockade by "priming" the tumor immune microenvironment.[4] A Phase Ib/II clinical trial (NCT05173142) is currently underway to evaluate the safety and efficacy of HMPL-453 in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[2] [5]

These application notes provide a summary of the available preclinical and clinical data, along with detailed protocols for key experiments to facilitate further research in this area.

Mechanism of Action and Therapeutic Rationale

HMPL-453 potently inhibits the tyrosine kinase activity of FGFR1, 2, and 3.[4] Aberrant FGFR signaling, often caused by gene fusions, mutations, or amplifications, leads to the activation of downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival. By blocking this pathway, HMPL-453 can directly inhibit tumor growth in cancers with FGFR alterations.[4]

The combination with a PD-1 inhibitor is based on the hypothesis that targeted therapy with HMPL-453 can induce immunogenic cell death and alter the tumor microenvironment, making it more susceptible to immune checkpoint blockade. This synergistic effect is thought to enhance the recruitment and activation of T-cells within the tumor, leading to a more robust and durable anti-cancer immune response.



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Figure 1: Simplified signaling pathway of HMPL-453 and PD-1 inhibitor action.

Preclinical Data Summary

Preclinical studies have demonstrated the potent and selective activity of HMPL-453 and its synergistic effect with anti-PD-1 antibodies.

In Vitro Activity of HMPL-453

Assay Type	Target	IC50 / GI50	Reference
Kinase Activity	FGFR1	6 nM	[4]
Kinase Activity	FGFR2	4 nM	[4]
Kinase Activity	FGFR3	6 nM	[4]
Kinase Activity	FGFR4	425 nM	[4]
Cell Proliferation	Tumor cell lines with dysregulated FGFR signaling	3 - 105 nM	[4]
Cell Proliferation	Tumor cell lines without FGFR aberrations	> 1.5 μ M	[4]

In Vivo Anti-Tumor Efficacy

A study in immune-competent BALB/c mice inoculated with NIH/3T3 cells carrying an FGFR2-AHCYL1 fusion demonstrated that the combination of HMPL-453 and an anti-PD-1 antibody significantly improved anti-tumor activity compared to either agent alone.[\[4\]](#) HMPL-453 was shown to "prime" the immune environment, suggesting an induced inflammatory state within the tumor that is more responsive to immunotherapy.[\[4\]](#)

Clinical Trial Information

A Phase Ib/II clinical trial is currently evaluating the combination of HMPL-453 with the anti-PD-1 antibody toripalimab.

Study Design: NCT05173142

Phase	Study Type	Interventions	Patient Population	Key Objectives
Phase Ib/II	Open-Label, Multi-center	HMPL-453 in combination with toripalimab or chemotherapy	Patients with advanced or metastatic solid tumors, including gastric cancer, intrahepatic cholangiocarcinoma, and urothelial carcinoma with specific FGFR gene alterations. [2][5][6]	Phase Ib (Dose Escalation): To determine the dose-limiting toxicity (DLT) and recommended Phase II dose (RP2D).[2] Phase II (Dose Expansion): To evaluate the preliminary efficacy (Objective Response Rate), safety, and tolerability.[2]

Note: As of the current date, no quantitative efficacy or safety data from the HMPL-453 and toripalimab combination arm of this trial has been publicly released.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of HMPL-453 and PD-1 inhibitors.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (GI50) of HMPL-453 on the proliferation of cancer cell lines with and without FGFR alterations.

Materials:

- Cancer cell lines (e.g., with FGFR2 fusion and wild-type)

- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- HMPL-453 (stock solution in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

Protocol:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of HMPL-453 in complete growth medium. The final DMSO concentration should be less than 0.1%.
- Remove the medium from the wells and add 100 µL of the HMPL-453 dilutions or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate the GI₅₀ values using a non-linear regression curve fit (log(inhibitor) vs. response).

Western Blot for FGFR Signaling Pathway Inhibition

Objective: To assess the effect of HMPL-453 on the phosphorylation of FGFR and downstream signaling proteins.

Materials:

- Cancer cell line with an FGFR alteration
- HMPL-453
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Protein electrophoresis and transfer equipment

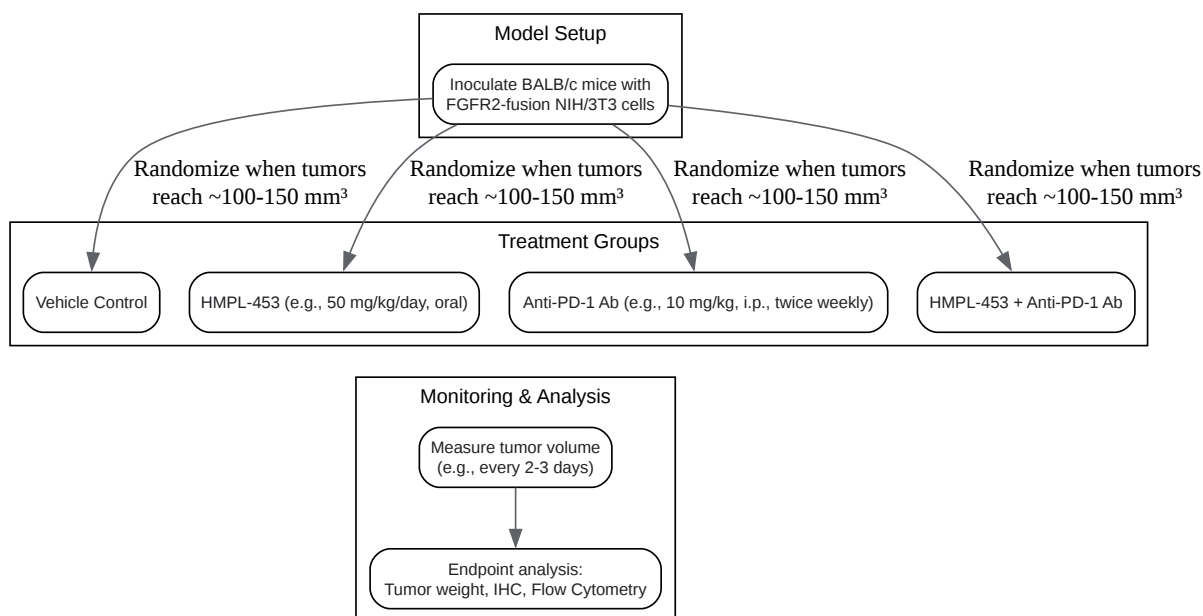
Protocol:

- Plate cells and treat with varying concentrations of HMPL-453 for a specified time (e.g., 2-4 hours).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using a BCA assay.
- Denature protein lysates by boiling with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane again and add ECL substrate.
- Visualize protein bands using a chemiluminescence imaging system.

In Vivo Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of HMPL-453 in combination with an anti-PD-1 antibody in an immune-competent mouse model.



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Figure 2: Experimental workflow for the in vivo syngeneic mouse model.

Materials:

- Immune-competent mice (e.g., BALB/c)

- Syngeneic tumor cells with an FGFR alteration (e.g., NIH/3T3 with FGFR2-AHCYL1 fusion) [4]
- HMPL-453 formulated for oral gavage
- Anti-mouse PD-1 antibody
- Vehicle control for HMPL-453
- Isotype control antibody for anti-PD-1
- Calipers for tumor measurement

Protocol:

- Subcutaneously inoculate mice with tumor cells.
- Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
- Randomize mice into treatment groups (e.g., Vehicle, HMPL-453 alone, anti-PD-1 antibody alone, combination).
- Administer HMPL-453 daily by oral gavage (e.g., at 50 mg/kg).[4]
- Administer anti-PD-1 antibody intraperitoneally (e.g., twice weekly).
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Monitor animal body weight and general health.
- At the end of the study (based on tumor size limits or a pre-defined time point), euthanize mice and excise tumors.
- Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for immune cell markers (e.g., CD4, CD8) or flow cytometry for immune cell profiling.

Conclusion

The combination of the selective FGFR inhibitor HMPL-453 with PD-1 blockade is a scientifically sound approach with promising preclinical validation. The ongoing clinical trial will provide crucial data on the safety and efficacy of this combination in patients with advanced solid tumors harboring FGFR alterations. The protocols provided herein offer a framework for researchers to further investigate the mechanisms of synergy and to identify potential biomarkers of response.

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